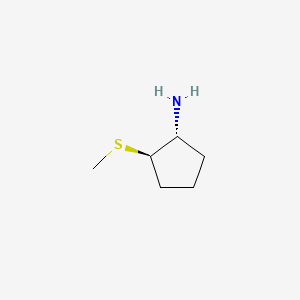

(1r,2r)-2-(Methylsulfanyl)cyclopentanamine

Description

Properties

IUPAC Name |

(1R,2R)-2-methylsulfanylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDDFFMJUBFRAW-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCC1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@@H]1CCC[C@H]1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6336-61-4 | |

| Record name | NSC38956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1r,2r)-2-(Methylsulfanyl)cyclopentanamine typically involves the following steps:

Starting Material: The synthesis begins with cyclopentanone.

Formation of Intermediate: Cyclopentanone undergoes a reaction with methylthiol to form a methylsulfanyl-substituted cyclopentanol.

Amination: The intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can optimize reaction conditions and improve scalability .

Types of Reactions:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the amine group, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Secondary amines.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

- Therapeutic Potential : Research indicates that (1R,2R)-2-(Methylsulfanyl)cyclopentanamine may exhibit anti-inflammatory and antimicrobial properties. Studies have shown that it can inhibit pro-inflammatory cytokines and demonstrate effectiveness against various pathogens, including gram-positive and gram-negative bacteria .

- Enzyme Inhibition : The compound has been identified as a moderate inhibitor of dihydrofolate reductase (DHFR), which is relevant for cancer therapy. This suggests potential applications in developing new anticancer agents.

Biological Research

- Biochemical Assays : It has been explored as a ligand in biochemical assays, facilitating the study of enzyme activity and receptor interactions. Its ability to modulate signaling pathways makes it a candidate for further investigation in pharmacology .

- Antimicrobial Studies : In vitro studies have demonstrated significant inhibition of bacterial growth at concentrations above 50 µg/mL, indicating its potential use in treating bacterial infections.

Industrial Applications

- Synthesis of Complex Molecules : The compound serves as a building block in organic synthesis, allowing chemists to create more complex structures for various applications in pharmaceuticals and materials science .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1: Antimicrobial Activity | Significant inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL. |

| Study 2: Anti-inflammatory Mechanism | Reduction in TNF-alpha levels in LPS-stimulated macrophages treated with the compound. |

| Study 3: Enzyme Inhibition | Identified as a moderate inhibitor of dihydrofolate reductase (DHFR), relevant for cancer therapy. |

Mechanism of Action

The mechanism of action of (1r,2r)-2-(Methylsulfanyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the amine group can form ionic bonds with acidic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Notes

- Methodology : Comparisons rely on structural analogs and computational predictions (e.g., ADF modeling in ).

Biological Activity

(1R,2R)-2-(Methylsulfanyl)cyclopentanamine is a chiral amine compound notable for its unique structural features, including a cyclopentane ring with a methylsulfanyl group and an amine functional group. This compound has garnered interest in medicinal chemistry and biological research due to its potential interactions with various biological targets.

The synthesis of this compound typically involves starting with cyclopentanone, which reacts with methylthiol to form a methylsulfanyl-substituted intermediate. This intermediate is then subjected to reductive amination using ammonia or another amine source in the presence of a reducing agent like sodium cyanoborohydride. The overall process can be optimized using continuous flow methods to enhance yield and efficiency .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methylsulfanyl group facilitates hydrogen bonding and hydrophobic interactions, while the amine group can form ionic bonds with acidic residues in target proteins. These interactions can modulate the activity of various biological pathways, leading to diverse pharmacological effects .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can be critical in various biochemical pathways.

- Receptor Binding : It interacts with specific receptors, influencing signal transduction pathways that may lead to therapeutic effects.

- Neuropharmacology : Due to its structural characteristics, it is being investigated for potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities .

- Antidepressant Activity : In animal models, this compound showed promising antidepressant-like effects, likely due to its influence on neurotransmitter systems .

- Anti-inflammatory Properties : Research indicated that the compound could reduce inflammation markers in vitro, suggesting potential applications in inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (1R,2R)-2-(Hydroxymethyl)cyclopentanamine | Hydroxymethyl instead of methylsulfanyl | Limited receptor interaction |

| (1R,2R)-2-(Ethylsulfanyl)cyclopentanamine | Ethyl group instead of methyl | Different enzyme specificity |

| (1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine | Sulfonyl group enhances reactivity | Potentially broader applications |

Q & A

Q. Methodological Approach :

Molecular docking (e.g., AutoDock Vina) to predict binding modes with serotonin/dopamine receptors .

Free Energy Perturbation (FEP) calculations to quantify the contribution of –SMe to binding affinity .

In vitro assays (e.g., radioligand displacement) using analogs (e.g., –OH or –OCH₃ substitutions) to compare potency .

Contradiction Note : Some studies report –SMe improves metabolic stability, while others note increased susceptibility to oxidation. Resolve via LC-MS metabolic profiling in hepatic microsomes .

What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

Q. Basic Research Focus

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₇H₁₃NS requires m/z 143.0774).

- Chiral HPLC : Monitor enantiopurity using cellulose-based columns (e.g., Chiralpak IC) .

- Vibrational Circular Dichroism (VCD) : Assign absolute configuration without crystallization .

Advanced Tip : Combine Dynamic NMR and DFT calculations to study conformational equilibria influenced by –SMe .

How can contradictory data in biological assays (e.g., IC₅₀ variability) be addressed?

Advanced Research Focus

Contradictions often arise from assay conditions or off-target effects. Mitigation strategies:

Standardize assay protocols (e.g., buffer pH, temperature) across labs.

Counter-screen against related receptors (e.g., 5-HT₁A vs. 5-HT₂A) to rule out cross-reactivity .

Meta-analysis of published data to identify trends (e.g., correlation between –SMe orientation and activity) .

Example : A study reported IC₅₀ = 120 nM for dopamine D2, while another found 450 nM. Re-evaluate using β-arrestin recruitment assays to distinguish biased signaling .

What computational methods predict the compound’s metabolic stability and toxicity?

Q. Advanced Research Focus

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate solubility (LogP ≈ 2.1) and CYP450 inhibition .

- Reactive Metabolite Screening : Simulate oxidation pathways (e.g., sulfoxide formation) with Gaussian 16 at the B3LYP/6-311+G(d,p) level .

- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity risk (e.g., structural alerts for sulfur-containing compounds) .

Validation : Compare computational results with in vitro Ames tests and hepatocyte viability assays .

How can the compound’s stability under physiological conditions be optimized?

Q. Advanced Research Focus

- pH Stability Studies : Use HPLC-UV to monitor degradation in buffers (pH 1–9).

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to mask –NH₂, improving oral bioavailability .

- Lyophilization : Formulate as a lyophilized powder with trehalose to enhance shelf life .

Data Insight : At pH 7.4, t₁/₂ = 8 hours; at pH 2.0, t₁/₂ = 2 hours. Adjust formulation using enteric coatings for gastric protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.